molecular formula C14H19N5O6 B592803 8-Hydroxy-N2-isobutryl-2'-deoxyguanosine CAS No. 136859-76-2

8-Hydroxy-N2-isobutryl-2'-deoxyguanosine

Cat. No. B592803
CAS RN: 136859-76-2
M. Wt: 353.335
InChI Key: YQKASTFTNVIUHM-XLPZGREQSA-N
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Description

8-Hydroxy-N2-isobutryl-2’-deoxyguanosine is a derivative of 8-Oxo-2’-deoxyguanosine . It is a marker compound indicative of DNA damage associated with mutagenesis and carcinogenesis . It can also induce differentiation of Friend murine erythroleukemia cells in vitro .


Molecular Structure Analysis

The molecular formula of 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine is C14H19N5O6 . It has a molecular weight of 353.33 . The molecule contains a total of 46 bonds, including 27 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 urea (-thio) derivative, 1 guanidine derivative, and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

The density of 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine is predicted to be 1.82±0.1 g/cm3 . Its pKa is predicted to be 7.66±0.20 .

Mechanism of Action

8-Hydroxy-N2-isobutryl-2’-deoxyguanosine is a marker compound indicative of DNA damage associated with mutagenesis and carcinogenesis . It can also induce differentiation of Friend murine erythroleukemia cells in vitro .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O6/c1-5(2)11(22)17-13-16-10-9(12(23)18-13)15-14(24)19(10)8-3-6(21)7(4-20)25-8/h5-8,20-21H,3-4H2,1-2H3,(H,15,24)(H2,16,17,18,22,23)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKASTFTNVIUHM-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721580
Record name 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-N2-isobutryl-2'-deoxyguanosine

CAS RN

136859-76-2
Record name 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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